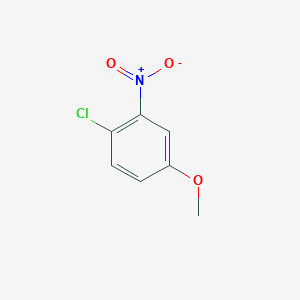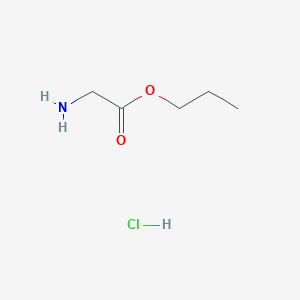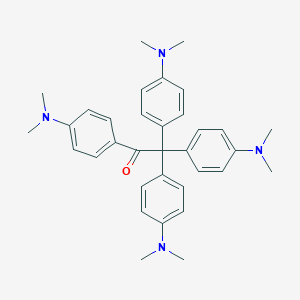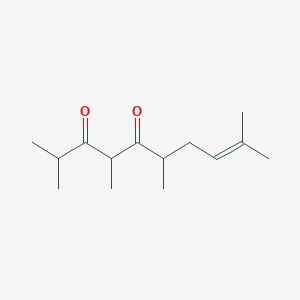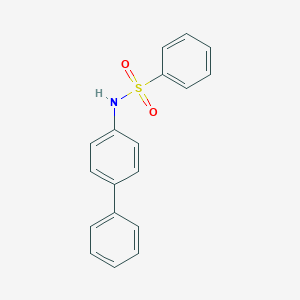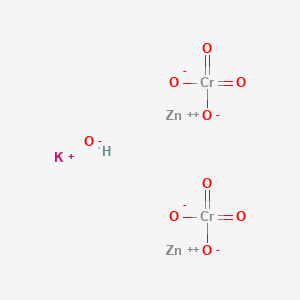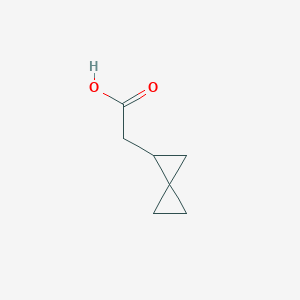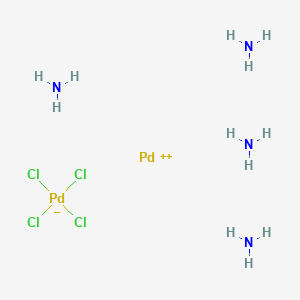
azane;palladium(2+);tetrachloropalladium(2-)
Overview
Description
azane;palladium(2+);tetrachloropalladium(2-) is a coordination complex of palladium. This compound is characterized by the presence of palladium in the +2 oxidation state, coordinated with four ammonia molecules and four chloride ions. It is commonly used in various chemical reactions and industrial processes due to its unique properties.
Mechanism of Action
Target of Action
Tetraamminepalladium(II) tetrachloropalladate(II) is a complex compound that primarily targets various biochemical reactions as a catalyst . It is particularly effective in facilitating a range of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Mode of Action
The compound interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reactions, enabling them to proceed more rapidly . This is achieved without the compound itself being consumed in the reaction, allowing it to continue catalyzing multiple reactions .
Biochemical Pathways
The compound plays a crucial role in various biochemical pathways, particularly those involving coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals and polymers . By facilitating these reactions, the compound indirectly influences the downstream effects of these pathways, such as the production of new compounds .
Pharmacokinetics
Like other palladium compounds, it is expected to have low bioavailability due to its poor absorption and rapid excretion .
Result of Action
The primary result of the compound’s action is the facilitation of various chemical reactions, leading to the efficient production of complex organic compounds . This includes the synthesis of pharmaceuticals and polymers, contributing to advancements in medicine and materials science .
Action Environment
The efficacy and stability of Tetraamminepalladium(II) tetrachloropalladate(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by temperature, pH, and the presence of other substances . Proper storage and handling are essential to maintain its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) typically involves the reaction of palladium(II) chloride with ammonia in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{PdCl}_2 + 4 \text{NH}_3 \rightarrow [\text{Pd(NH}_3\text{)}_4]\text{Cl}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This includes the use of advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium metal or lower oxidation states.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligands and may require heating or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium metal.
Scientific Research Applications
Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and in the purification of hydrogen gas.
Comparison with Similar Compounds
Similar Compounds
- Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1)
- Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)
Uniqueness
Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) is unique due to its specific coordination environment and the presence of chloride ligands. This gives it distinct reactivity and stability compared to other palladium complexes with different ligands.
Properties
IUPAC Name |
azane;palladium(2+);tetrachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZHJAFUUQUXRW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H12N4Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-44-5 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraamminepalladium(2+) tetrachloropalladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


